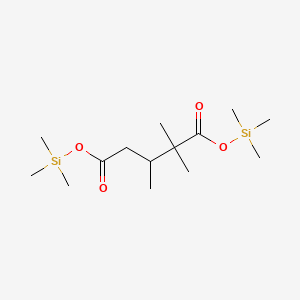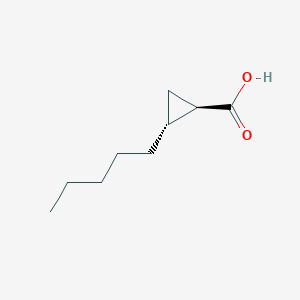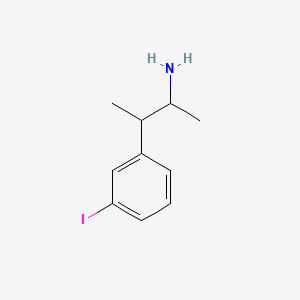
alpha,beta-Dimethyl-m-iodophenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Iodophenyl)butan-2-amine is an organic compound with the molecular formula C10H14IN. It belongs to the class of amines, which are characterized by the presence of an amino group. This compound is notable for its iodine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(3-iodophenyl)butan-2-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a palladium catalyst to form the carbon-carbon bond between the phenyl ring and the butan-2-amine moiety . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted phenylamines.
Industrial Production Methods: Industrial production of 3-(3-iodophenyl)butan-2-amine may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Iodophenyl)butan-2-amine can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylamines.
Wissenschaftliche Forschungsanwendungen
3-(3-Iodophenyl)butan-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(3-iodophenyl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the overall metabolic processes .
Vergleich Mit ähnlichen Verbindungen
3-(4-Iodophenyl)butan-2-amine: Similar structure but with the iodine atom at the para position.
3-(3-Bromophenyl)butan-2-amine: Bromine atom instead of iodine.
3-(3-Chlorophenyl)butan-2-amine: Chlorine atom instead of iodine
Uniqueness: 3-(3-Iodophenyl)butan-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can result in different chemical behaviors and interactions with molecular targets .
Eigenschaften
CAS-Nummer |
74051-13-1 |
|---|---|
Molekularformel |
C10H14IN |
Molekulargewicht |
275.13 g/mol |
IUPAC-Name |
3-(3-iodophenyl)butan-2-amine |
InChI |
InChI=1S/C10H14IN/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-8H,12H2,1-2H3 |
InChI-Schlüssel |
OJVNHUSKBDNLFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)I)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


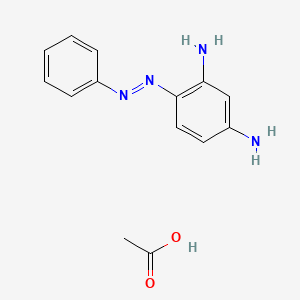
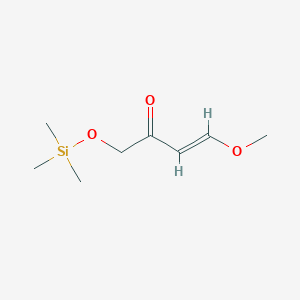
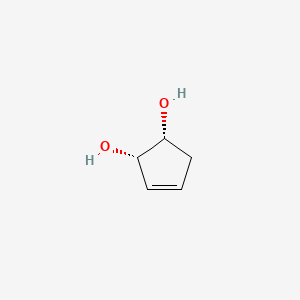
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
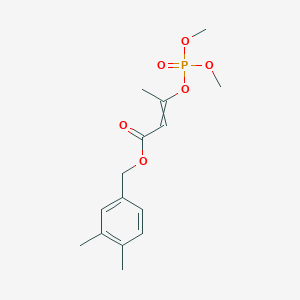
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)
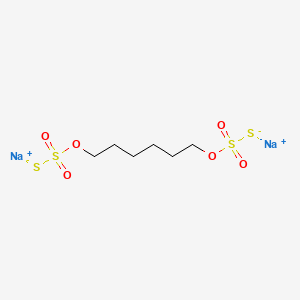
![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
